N-(2-bromo-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide
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Overview
Description
N-(2-bromo-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide is a synthetic organic compound characterized by the presence of a bromo-nitrophenyl group and a trimethylphenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide typically involves a multi-step process:
Nitration: The starting material, 2-bromoaniline, undergoes nitration to introduce the nitro group at the para position, yielding 2-bromo-4-nitroaniline.
Acylation: The 2-bromo-4-nitroaniline is then acylated with 2-(2,3,6-trimethylphenoxy)acetyl chloride in the presence of a base such as pyridine or triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Reduction: The major product is N-(2-amino-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide.
Substitution: The major products depend on the nucleophile used, resulting in compounds such as N-(2-bromo-4-aminophenyl)-2-(2,3,6-trimethylphenoxy)acetamide.
Scientific Research Applications
N-(2-bromo-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used in studies to investigate its biological activity and potential as a drug candidate.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide depends on its interaction with molecular targets. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
N-(2-bromo-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide: can be compared with other compounds such as N-(2-chloro-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide and N-(2-bromo-4-nitrophenyl)-2-(2,3,6-dimethylphenoxy)acetamide.
Uniqueness
- The presence of the bromo group in this compound provides unique reactivity compared to its chloro analog, allowing for different substitution reactions.
- The trimethylphenoxy moiety contributes to the compound’s steric and electronic properties, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4/c1-10-4-5-11(2)17(12(10)3)24-9-16(21)19-15-7-6-13(20(22)23)8-14(15)18/h4-8H,9H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEHDPMHIICHNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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